molecular formula C16H13N3O4S B2534048 N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 305373-30-2

N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2534048
CAS No.: 305373-30-2
M. Wt: 343.36
InChI Key: YLAHLKZWHNRVTA-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic benzothiazine derivative of significant interest in medicinal chemistry research. This compound is a key subject of study in the development of novel antibacterial agents, particularly against Staphylococcus aureus . Its proposed mechanism of action involves the inhibition of bacterial peptide deformylase (PDF), a crucial enzyme responsible for the deformylation step in bacterial protein synthesis, which is essential for bacterial growth and survival . Notably, targeting PDF may offer a dual advantage by not only inhibiting bacterial growth but also potentially disrupting the formation of resilient biofilms on medical devices, such as urinary catheters, thereby addressing a major challenge in nosocomial infections . Furthermore, the 1,4-benzothiazine scaffold is recognized as a privileged structure in neuroscience research. Scientific investigations have identified structurally related benzothiazinone derivatives as potent and selective dopamine D2 receptor antagonists, providing a non-classical binding mechanism that is valuable for probing dopaminergic neurotransmission and developing potential therapeutic strategies for central nervous system disorders . This compound is offered For Research Use Only and is intended for laboratory studies to further elucidate these and other potential biochemical pathways and applications. Researchers can utilize this chemical tool to explore new mechanisms in microbiology and neuropharmacology.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c20-15(17-10-5-7-11(8-6-10)19(22)23)9-14-16(21)18-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAHLKZWHNRVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The molecular formula of this compound is C16H13N3O4SC_{16}H_{13}N_{3}O_{4}S, with a molecular weight of approximately 343.36 g/mol. Its structure features a nitrophenyl group attached to a benzothiazine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC16H13N3O4S
Molecular Weight343.36 g/mol
DensityNot specified
PurityTypically 95%

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of benzothiazine have shown promising results against various cancer cell lines, including MCF-7 and MDA-MB 231. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Enzyme Inhibition

Molecular docking studies suggest that this compound may act as an inhibitor for several enzymes. For example, it has been evaluated for its potential to inhibit α-glucosidase, an enzyme linked to diabetes management. In vitro studies reported IC50 values indicating moderate inhibition, suggesting it could be a candidate for further development in diabetes treatment.

Antimicrobial Activity

The compound's structure also hints at possible antimicrobial properties. Similar benzothiazine derivatives have been tested against bacterial strains, showing varying degrees of antibacterial activity. This aspect warrants more focused research to explore its utility in treating infections.

Case Studies

  • Anticancer Activity : A study reported that derivatives of the benzothiazine scaffold demonstrated significant cytotoxicity against human cancer cell lines with IC50 values ranging from 50 to 200 µM.
  • Enzyme Inhibition : In silico and in vitro evaluations showed that certain analogs inhibited α-glucosidase with IC50 values comparable to established inhibitors like acarbose.
  • Antimicrobial Testing : A series of synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, revealing zones of inhibition that suggest potential as antibacterial agents.

Scientific Research Applications

Anticancer Properties

N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has shown promising anticancer activity in various studies. Research indicates that derivatives of benzothiazine, to which this compound belongs, exhibit significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB 231 (triple-negative breast cancer).
  • Mechanism of Action : The compound appears to inhibit cell proliferation and induce apoptosis in cancer cells.

A study reported IC50 values ranging from 50 to 200 µM for similar compounds against these cancer cell lines, indicating a potential for therapeutic use in oncology.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes crucial for metabolic processes:

  • α-glucosidase Inhibition : Molecular docking studies suggest that it may act as a moderate inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.
    • IC50 Values : In vitro studies have shown IC50 values comparable to established inhibitors like acarbose, indicating its potential for diabetes management.

Antimicrobial Activity

The structural characteristics of this compound suggest possible antimicrobial properties:

  • Bacterial Strains Tested : Studies have tested this compound against Staphylococcus aureus and Escherichia coli.
  • Results : The compound exhibited zones of inhibition that suggest antibacterial activity; however, further research is necessary to fully characterize its efficacy.

Anticancer Activity

A study highlighted that benzothiazine derivatives demonstrated significant cytotoxicity against human cancer cell lines with IC50 values from 50 to 200 µM. This suggests that this compound may have similar properties worth exploring.

Enzyme Inhibition

In silico and in vitro evaluations showed that certain analogs inhibited α-glucosidase with IC50 values comparable to established inhibitors like acarbose. This finding supports the potential of this compound in managing diabetes.

Antimicrobial Testing

A series of synthesized compounds based on the benzothiazine scaffold were tested against common bacterial strains. Results indicated varying degrees of antibacterial activity, warranting further investigation into their therapeutic applications.

Comparison with Similar Compounds

Key Properties :

  • Polarity : High due to the nitro group, enhancing solubility in polar solvents.
  • Bioactivity : Predicted antifungal activity via 3D-QSAR models, where bulky para substituents (e.g., nitro) improve steric interactions with target enzymes .

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Phenyl Ring
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity
N-(4-Nitrophenyl)-... (Main Compound) NO₂ C₁₆H₁₃N₃O₄S 378.35 High antifungal potential
N-(4-Chlorophenyl)-... Cl C₁₆H₁₃ClN₂O₂S 332.80 Moderate activity; Cl provides lipophilicity
N-[4-(Trifluoromethyl)phenyl]-... CF₃ C₁₇H₁₃F₃N₂O₂S 366.36 Enhanced metabolic stability due to CF₃
N-(3-Chlorobenzyl)-... Cl (meta) C₁₆H₁₃ClN₂O₂S 332.80 Reduced activity vs. para-Cl (steric hindrance)

Key Observations :

  • Lipophilicity: LogP values follow CF₃ > Cl > NO₂, affecting membrane permeability .
  • Bioactivity : Nitro derivatives show superior antifungal activity due to optimal steric bulk at the para position .
2.2. Modifications on the Benzothiazine Core
Compound Name Benzothiazine Substituent Molecular Formula Key Structural Features
N-(4-Nitrophenyl)-... (Main Compound) None C₁₆H₁₃N₃O₄S Planar thiazine ring; intramolecular H-bonding
6-(Trifluoromethyl)-... CF₃ at C6 C₁₇H₁₂F₃N₃O₄S Increased steric bulk; altered dihedral angles
2-(3-Oxo-...-4-yl)acetohydrazide Hydrazide group C₁₀H₁₁N₃O₂S Enhanced H-bonding capacity; lower MW

Structural Impacts :

  • Crystal Packing : The nitro group in the main compound promotes N–H···O and C–H···O interactions, forming stable dimers .
  • Conformation : Substituents like CF₃ on the benzothiazine ring distort planarity, reducing π-π stacking .

Q & A

Q. Q1. What are the foundational synthetic routes for N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, and how are intermediates characterized?

Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:

Formation of the benzothiazine core : Cyclization of substituted thioamides or condensation of sulfur-containing precursors with ketones or aldehydes.

Acetamide coupling : Reaction of the benzothiazine intermediate with activated nitrophenyl acetic acid derivatives (e.g., using carbodiimide coupling agents).
Key intermediates (e.g., 3-oxo-3,4-dihydro-2H-1,4-benzothiazine) are characterized by NMR (¹H/¹³C), IR (to confirm carbonyl and nitro groups), and mass spectrometry for molecular weight validation .

Advanced Synthesis: Reaction Optimization

Q. Q2. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Methodological Answer : Critical parameters include:

  • Temperature control : Higher yields are achieved in cyclization steps at reflux (e.g., 110–120°C in acetic anhydride) .
  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) enhance nitro-group activation during coupling .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves polar intermediates, while recrystallization from ethanol improves purity .

Structural Analysis and Data Contradictions

Q. Q3. How can discrepancies in spectral data (e.g., NMR or X-ray crystallography) for benzothiazine derivatives be resolved?

Methodological Answer :

  • 2D NMR techniques (COSY, HSQC) clarify ambiguous proton-carbon correlations, especially for overlapping signals in aromatic regions .
  • X-ray crystallography resolves tautomeric forms (e.g., keto-enol equilibria in the benzothiazine ring) and confirms dihedral angles between the nitro group and benzene ring .
  • Computational modeling (DFT) validates experimental bond lengths and angles, addressing contradictions in crystallographic data .

Biological Activity: Experimental Design

Q. Q4. What in vitro models are suitable for evaluating the antioxidant activity of this compound?

Methodological Answer :

  • DPPH radical scavenging assay : Measures hydrogen-donating capacity at 517 nm; IC₅₀ values <50 μM indicate high activity .
  • Superoxide dismutase (SOD) mimic assays : Uses xanthine/xanthine oxidase to generate superoxide, with NBT reduction inhibition as a metric .
  • Dose-response studies : Test concentrations from 1–100 μM to identify non-toxic ranges (cell viability >80% via MTT assay) .

Advanced Mechanistic Studies

Q. Q5. How do substituents on the benzothiazine ring influence antioxidant efficacy?

Methodological Answer :

  • Electron-withdrawing groups (e.g., nitro) enhance radical stabilization but may reduce bioavailability due to increased hydrophobicity.
  • Methyl or methoxy groups at the 4-position improve SOD activity by modulating redox potentials, as shown in structure-activity relationship (SAR) studies .
  • Comparative studies using analogues (e.g., chloro vs. nitro derivatives) reveal substituent-dependent mechanisms via ESR spectroscopy .

Crystallography and Polymorphism

Q. Q6. What crystallization techniques are effective for resolving polymorphic forms of this compound?

Methodological Answer :

  • Slow evaporation : Ethanol/water mixtures yield single crystals suitable for X-ray diffraction, minimizing solvent inclusion .
  • Temperature cycling : Alternating between 4°C and room temperature induces controlled nucleation, reducing polycrystalline aggregates .
  • Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize specific polymorphs .

Contradictory Bioactivity Data

Q. Q7. How should researchers address conflicting reports on the compound’s antioxidant vs. pro-oxidant effects?

Methodological Answer :

  • Context-dependent assays : Test under varying pH and oxygen levels; pro-oxidant behavior often emerges in acidic or hypoxic conditions .
  • Redox profiling : Use cyclic voltammetry to measure oxidation potentials and identify conditions favoring radical generation.
  • In vivo correlation : Pair in vitro results with zebrafish or rodent models to assess physiological relevance .

Stability and Degradation

Q. Q8. What strategies mitigate hydrolytic degradation of the acetamide moiety during storage?

Methodological Answer :

  • Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis .
  • pH-controlled buffers : Store in neutral (pH 7.0) solutions to avoid acid/base-catalyzed breakdown .
  • Accelerated stability studies : Use HPLC to monitor degradation kinetics at 40°C/75% RH, ensuring shelf-life >6 months .

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